molecular formula C9H13BO3 B182137 4-Methoxy-2,3-dimethylphenylboronic acid CAS No. 149507-37-9

4-Methoxy-2,3-dimethylphenylboronic acid

Cat. No. B182137
CAS RN: 149507-37-9
M. Wt: 180.01 g/mol
InChI Key: MJKKULUFDFFWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,3-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 . It is typically stored at temperatures between 2-8°C and is shipped at room temperature . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3-dimethylphenylboronic acid is represented by the InChI code: 1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-2,3-dimethylphenylboronic acid are not detailed in the search results, boronic acids are known to be involved in several types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

4-Methoxy-2,3-dimethylphenylboronic acid is a solid substance . It has a molecular weight of 180.01 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Supramolecular Assembly Design : 4-Methoxy-2,3-dimethylphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. It forms structures due to hydrogen bonds between heteroatoms and the boronic acid group, playing a critical role in crystal engineering (Pedireddi & Seethalekshmi, 2004).

  • Formation of Cationic Rhodium Complexes : This compound reacts with other chemical agents to form cationic rhodium complexes with new tetraarylpentaborates. These complexes have potential applications in various chemical reactions and material science (Nishihara, Nara, & Osakada, 2002).

  • Antimicrobial and Anticancer Activity : A related compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, derived from a lichen, showed significant antimicrobial and anticancer activities, suggesting a potential for pharmaceutical applications (Aravind, Sreelekha, Kumar, Kumar, & Mohandas, 2014).

  • Polyamide Synthesis : It has been used in synthesizing polyamides with significant optical activity, which could be useful in the development of new materials with specific light interaction properties (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

  • Photogeneration and Reactivity Studies : Research has explored its role in the photochemistry of aromatic compounds, which is important in understanding chemical reactions driven by light (Protti, Fagnoni, Mella, & Albini, 2004).

  • Molecular Structure Influence : It has been investigated for its influence on crystal structures, especially in designing boronic acids with a monomeric structure, critical for advanced crystal engineering applications (Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, & Stępień, 2012).

  • Photocleavage Research : Its derivatives have been studied for their effects on the efficiency of photolysis, an important process in photochemistry (Papageorgiou & Corrie, 2000).

  • Suzuki and Sonogashira Cross-Coupling Reactions : Palladium(II) complexes involving this compound have been used in cross-coupling reactions, which are fundamental in organic synthesis (Deschamps, Goff, Ricard, & Floch, 2007).

Safety And Hazards

The compound is classified as potentially harmful if swallowed, and it may cause skin and eye irritation as well as respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using only in well-ventilated areas .

properties

IUPAC Name

(4-methoxy-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKKULUFDFFWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472643
Record name 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3-dimethylphenylboronic acid

CAS RN

149507-37-9
Record name B-(4-Methoxy-2,3-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149507-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3-dimethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3-dimethylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2,3-dimethylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2,3-dimethylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2,3-dimethylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2,3-dimethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.